



Application Note: Quantification of Phthalates Using Isotope Dilution Mass Spectrometry

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Compound of Interest		
Compound Name:	Bis(2-propylheptyl) Phthalate-d4	
Cat. No.:	B585399	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phthalate esters are synthetic chemicals widely used as plasticizers to enhance the flexibility, durability, and longevity of polymers, particularly polyvinyl chloride (PVC).[1][2] They are found in a vast array of consumer products, including food packaging, building materials, household goods, and medical devices.[1][3] Since phthalates are not chemically bound to the polymer matrix, they can leach into the environment, leading to widespread human exposure through ingestion, inhalation, and dermal contact.[2][3] Growing concerns over their potential endocrine-disrupting properties and other adverse health effects have led to regulatory restrictions and a demand for sensitive and reliable analytical methods for their quantification in various matrices.[1][2][4]

Isotope Dilution Mass Spectrometry (IDMS) has emerged as the gold standard for the accurate quantification of phthalates.[5][6] This technique employs stable isotope-labeled internal standards that are chemically identical to the target analytes.[5] By adding a known amount of the labeled standard to a sample at the beginning of the analytical process, IDMS can effectively compensate for variations in sample preparation, extraction losses, and matrix-induced signal suppression or enhancement during analysis, thus providing highly accurate and precise results.[5]

This application note provides detailed protocols for the quantification of common phthalates in various matrices using both Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

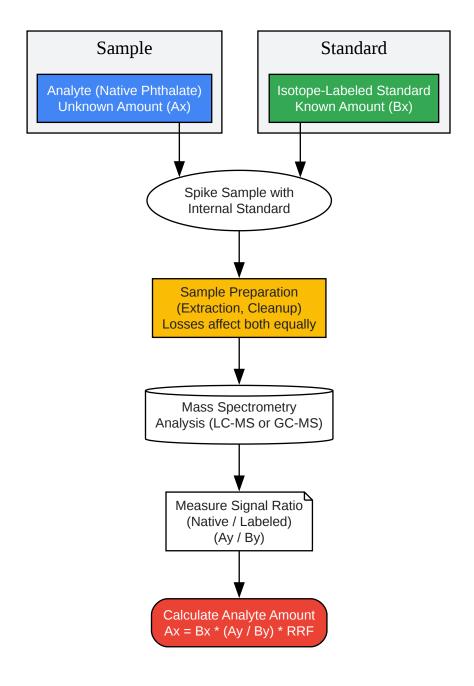


and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

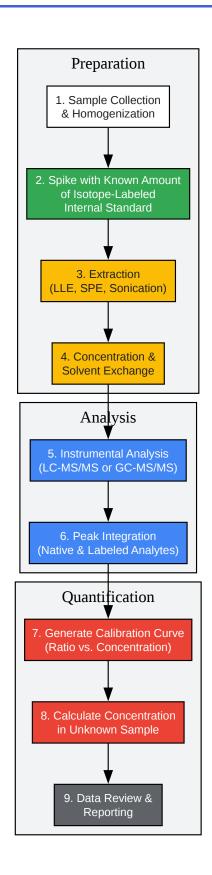
Principle of Isotope Dilution Mass Spectrometry (IDMS)

The core principle of IDMS involves comparing the response of a naturally occurring analyte to that of a known amount of an isotopically labeled version of the same compound. The native analyte and the labeled internal standard are nearly identical in their chemical and physical properties, meaning they behave similarly during extraction, cleanup, and chromatographic separation. However, they are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer. The ratio of the native analyte signal to the labeled standard signal is used for quantification, correcting for any analyte loss during sample workup.[5]









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